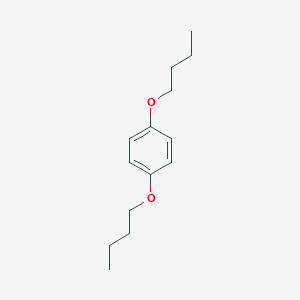

1,4-Dibutoxybenzene

Description

Properties

IUPAC Name |

1,4-dibutoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-3-5-11-15-13-7-9-14(10-8-13)16-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROGCHDPRZRKTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059295 | |

| Record name | Benzene, 1,4-dibutoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-36-9 | |

| Record name | 1,4-Dibutoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-dibutoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Dibutoxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Dibutoxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-dibutoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,4-dibutoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dibutoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,4-Dimethoxybenzene

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and analytical characterization of 1,4-dimethoxybenzene (DMB), also known as hydroquinone dimethyl ether. Intended for researchers, medicinal chemists, and process development scientists, this document consolidates critical data and established methodologies. We delve into the structural and spectroscopic characteristics that underpin its utility as a versatile intermediate in the synthesis of pharmaceuticals, fragrances, and polymers. Furthermore, this guide presents detailed experimental protocols and explores the mechanistic basis of its key chemical transformations, offering both practical instruction and theoretical insight to empower its effective application in a research and development setting.

Introduction: The Molecular Profile of 1,4-Dimethoxybenzene

1,4-Dimethoxybenzene is a crystalline organic solid that belongs to the dimethoxybenzene class of aromatic compounds.[1] Structurally, it consists of a central benzene ring substituted with two methoxy groups at the para position (positions 1 and 4).[2][3] This symmetrical arrangement of electron-donating methoxy groups profoundly influences the molecule's electronic properties, reactivity, and physical characteristics, making it a subject of significant interest in organic synthesis and materials science.

The molecule is planar and possesses a notable sweet, floral, or nut-like odor.[2][4] It is found naturally in various plants, including in the essential oil of hyacinth and in green tea.[2] Its primary applications are as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals like methoxamine, and as a component in perfumes and soaps.[4] It also serves as a weathering agent in paints and plastics.[5] This guide will systematically explore the properties and protocols associated with this valuable chemical entity.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental physical properties is a prerequisite for its effective use in any laboratory or industrial setting. These properties dictate choices regarding reaction solvents, purification methods, and storage conditions.

General and Thermal Properties

1,4-Dimethoxybenzene is a white crystalline solid at standard temperature and pressure.[2][4] Its key physical and thermal properties are summarized in the table below. The melting point is sharp and can serve as an initial indicator of purity. The relatively high boiling point is consistent with its molecular weight and aromatic nature.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀O₂ | [2] |

| Molar Mass | 138.166 g·mol⁻¹ | [4] |

| Appearance | White crystalline powder, flakes, or needles | [2][5] |

| Odor | Sweet, floral, nut-like, reminiscent of clover | [4][5] |

| Melting Point | 54–56 °C | [4][6] |

| Boiling Point | 212–213 °C (at 760 mmHg) | [2][6] |

| Density | 1.053 g/mL (at 25 °C) | [2][6] |

| Flash Point | 94–98 °C | [2][4] |

| Autoignition Temp. | 795 °C | [2] |

| Vapor Pressure | <1 mmHg (at 20 °C) | [2][7] |

| Refractive Index | ~1.523 (estimate) | [2] |

Solubility Profile

The solubility of 1,4-dimethoxybenzene is a direct consequence of its molecular structure. The benzene ring and methyl groups are nonpolar, while the two ether oxygen atoms provide a small degree of polarity. Overall, the molecule is predominantly nonpolar.[3]

-

Water: Sparingly soluble.[4][8] A reported value is 0.8 g/L at 20 °C.[2]

-

Organic Solvents: It exhibits good to excellent solubility in a wide range of common organic solvents. It is very soluble in ether and benzene, and soluble in acetone, ethanol, and methanol.[4][5] This high solubility in organic media is advantageous for its use in reactions and for purification techniques like extraction, but can make precipitation-based purifications from some solvents challenging.[2] For recrystallization, methanol is a common choice, as the solubility is significantly lower in cold methanol compared to hot methanol.[1][5]

Structural & Crystallographic Data

The crystal structure of 1,4-dimethoxybenzene has been determined with high precision via single-crystal X-ray diffraction. The molecule is centrosymmetric, confirming the planar nature of the benzene ring.[9] This symmetry is a key factor in interpreting its spectroscopic data, particularly its NMR spectra. The precise bond lengths and angles determined from these studies are foundational for computational modeling and for understanding intermolecular interactions in the solid state.[9]

Spectroscopic Characterization: A Guide to Structural Elucidation

Spectroscopic analysis is the cornerstone of chemical identification and purity assessment. For a molecule like 1,4-dimethoxybenzene, the high degree of symmetry simplifies its spectra, making it an excellent model for understanding fundamental spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's C₂h symmetry, the number of unique signals in both ¹H and ¹³C NMR spectra is minimal, providing a clear and unambiguous spectral fingerprint.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by two distinct signals:

-

A singlet corresponding to the six protons of the two equivalent methoxy (-OCH₃) groups. This signal typically appears around 3.75 ppm .

-

A singlet corresponding to the four equivalent aromatic protons on the benzene ring. This signal is typically observed at approximately 6.84 ppm . The absence of splitting (singlets) for both signals is a direct result of the chemical and magnetic equivalence of the protons within each group and the lack of adjacent protons.

-

-

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum displays only three signals, confirming the molecular symmetry:

-

A signal for the two equivalent methoxy carbons, typically around 55.6 ppm .

-

A signal for the four equivalent aromatic carbons bonded to hydrogen (CH), appearing at approximately 114.3 ppm .

-

A signal for the two equivalent aromatic carbons bonded to the methoxy groups (C-O), found further downfield around 153.8 ppm .

-

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands for 1,4-dimethoxybenzene include:

-

~3015-2950 cm⁻¹: C-H stretching vibrations. This region includes both aromatic (sp² C-H) and aliphatic (sp³ C-H from the methoxy groups) stretches.[10]

-

~1510 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.

-

~1240 cm⁻¹: Strong, characteristic C-O-C asymmetric stretching of the aryl ether linkage. This is often a prominent peak.

-

~1040 cm⁻¹: C-O-C symmetric stretching of the aryl ether.

-

~830 cm⁻¹: C-H out-of-plane bending for a 1,4-disubstituted benzene ring. This peak is highly diagnostic for the substitution pattern.

Mass Spectrometry (MS)

Under electron ionization (EI), 1,4-dimethoxybenzene readily forms a molecular ion and undergoes characteristic fragmentation.

-

Molecular Ion (M⁺): A strong peak is observed at m/z = 138 , corresponding to the molecular weight of the compound.[8]

-

Key Fragments: The most abundant fragment ion is typically observed at m/z = 123 , resulting from the loss of a methyl radical (•CH₃). Other significant fragments can be seen at m/z = 95, resulting from the subsequent loss of carbon monoxide (CO), and at m/z = 77, corresponding to the phenyl cation after loss of the second methoxy group.[8]

Chemical Reactivity and Synthetic Applications

The reactivity of 1,4-dimethoxybenzene is dominated by the electron-donating nature of its two methoxy groups, which activate the aromatic ring towards electrophilic substitution.

Electrophilic Aromatic Substitution (EAS)

The methoxy groups are strong activating groups and are ortho, para-directors.[6] Since the para positions are already occupied, electrophilic attack occurs exclusively at the ortho positions (2, 3, 5, and 6), which are all equivalent. This high degree of activation and regioselectivity makes DMB a highly predictable substrate in EAS reactions.

A quintessential example is the Friedel-Crafts Alkylation . The reaction of DMB with an alkylating agent, such as t-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid, proceeds readily.[5] The mechanism involves the protonation of the alcohol to form a good leaving group (water), which departs to generate a stable t-butyl carbocation.[11] The electron-rich aromatic ring then acts as a nucleophile, attacking the carbocation.[11] Due to the high activation of the ring, a second alkylation occurs to yield the dialkylated product, 1,4-di-t-butyl-2,5-dimethoxybenzene.[5]

Caption: Generalized mechanism for Friedel-Crafts alkylation of DMB.

Oxidation to Benzoquinones

The electron-rich nature of 1,4-dimethoxybenzene makes it susceptible to oxidation. Under specific electrochemical conditions, such as constant-current electrolysis in a basic methanol solution (KOH/MeOH), it can be oxidized to the corresponding 1,4-benzoquinone derivative.[12] This transformation is synthetically valuable as quinones are important structural motifs in natural products and are versatile building blocks in organic synthesis. The reaction proceeds through the formation of a quinone bisketal intermediate, which is then hydrolyzed to the final quinone product.[12]

Demethylation

The ether linkages in 1,4-dimethoxybenzene can be cleaved to yield hydroquinone (benzene-1,4-diol) or 4-methoxyphenol. This demethylation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protonic acids like hydrobromic acid (HBr). This reaction is fundamental in natural product synthesis, where methoxy groups are often used as protecting groups for phenols.

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis, purification, and analysis of 1,4-dimethoxybenzene.

Protocol: Synthesis via Williamson Ether Synthesis

This procedure details the methylation of hydroquinone using dimethyl sulfate.

Causality: This classic Williamson ether synthesis is highly efficient for methylating phenols. The basic conditions (NaOH) deprotonate the acidic phenolic hydroxyl groups to form the more nucleophilic phenoxide ions. These phenoxides then readily displace the sulfate leaving group on dimethyl sulfate in an Sₙ2 reaction. Using a slight excess of the methylating agent ensures complete conversion of both hydroxyl groups.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a solution of hydroquinone (1 mole) in 10% aqueous sodium hydroxide (2.5 moles).

-

Reagent Addition: While stirring vigorously, add dimethyl sulfate (2 moles) dropwise via the dropping funnel. Maintain the internal reaction temperature below 40 °C, using an ice-water bath for cooling as the reaction is exothermic.

-

Reaction Completion: After the addition is complete, heat the mixture on a boiling water bath for 30-45 minutes to ensure the reaction goes to completion and to destroy any unreacted dimethyl sulfate.

-

Workup and Isolation: Cool the reaction mixture in an ice bath to precipitate the solid product. Collect the crude 1,4-dimethoxybenzene by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold water to remove sodium hydroxide and other inorganic salts.

-

Purification: The crude product can be purified by recrystallization from methanol or ethanol.[13]

Caption: Workflow for the synthesis of 1,4-dimethoxybenzene.

Protocol: Purification by Recrystallization

This protocol is a self-validating system; successful execution yields high-purity crystals with a sharp melting point.

-

Solvent Selection: Place the crude 1,4-dimethoxybenzene into an Erlenmeyer flask. Add a minimal amount of methanol.

-

Dissolution: Gently heat the mixture on a hot plate while stirring to dissolve the solid. Add small portions of hot methanol incrementally until the solid just completely dissolves. Adding excess solvent will reduce the final yield.[14]

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Remove the charcoal by hot filtration.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold methanol to remove any soluble impurities adhering to the crystal surfaces.[5]

-

Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Protocol: Analytical Characterization by GC-MS

This method provides a baseline for assessing the purity of 1,4-dimethoxybenzene and identifying potential impurities.

-

Sample Preparation: Prepare a stock solution of 1 mg/mL 1,4-dimethoxybenzene in dichloromethane or ethyl acetate. Create a dilute sample for injection (e.g., 10 µg/mL).

-

GC-MS System & Column: Utilize a standard GC-MS system equipped with a capillary column suitable for aromatic compounds, such as a 30 m x 0.25 mm DB-5ms or equivalent.

-

GC Parameters (Starting Point):

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp at 15 °C/min to 250 °C, and hold for 2 minutes.

-

-

MS Parameters:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-300

-

-

Data Analysis: The retention time of the main peak should be consistent, and the mass spectrum should match the reference spectrum (Molecular Ion at m/z 138, base peak at m/z 123). Purity can be estimated by the relative peak area.

Safety and Handling

1,4-Dimethoxybenzene is classified as a skin and eye irritant and may cause respiratory irritation.[15]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][15]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[2][15]

-

First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[15]

Conclusion

1,4-Dimethoxybenzene is a foundational aromatic compound whose symmetrical structure and activated electronic nature make it a predictable and versatile reagent in organic chemistry. Its well-defined physicochemical properties and clear spectroscopic signatures allow for straightforward characterization and quality control. The protocols and mechanistic discussions provided in this guide are intended to equip researchers with the necessary technical knowledge to confidently and safely utilize this compound in their synthetic and analytical endeavors, from small-scale laboratory research to larger-scale drug development processes.

References

-

Wikipedia. (n.d.). 1,4-Dimethoxybenzene. Retrieved January 25, 2026, from [Link]

-

Kilway, K. V. (2007). Friedel-Crafts Alkylation: 1,4-Dimethoxybenzene and Biphenyl. University of Missouri – Kansas City. Retrieved from [Link]

-

Jasperse, C. (n.d.). Friedel-Crafts Alkylation Lab. Retrieved January 25, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9016, 1,4-Dimethoxybenzene. Retrieved January 25, 2026, from [Link]

-

Santa Monica College. (2020, April 2). Alkylation of 1,4-Dimethoxybenzene. YouTube. Retrieved from [Link]

-

fieldguide2chemistry. (2023, March 31). Mechanism of Dialkylation of 1,4-Dimethoxybenzene. YouTube. Retrieved from [Link]

-

FooDB. (2019, November 26). Showing Compound 1,4-Dimethoxybenzene (FDB000855). Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2012, June 19). How can I prepare 1,4 dimethoxy benzene?. Retrieved from [Link]

-

ScienceMadness Discussion Board. (2008, May 12). Asymmetric Etherification of 1,4-dihydroxybenzene. Retrieved from [Link]

-

American Chemical Society. (n.d.). Anodic Oxidation of Mono- and Disubstituted 1,4-Dimethoxybenzenes. The Journal of Organic Chemistry. Retrieved from [Link]

-

Chegg. (2018, October 7). Solved 5. Interpret the IR spectrum of 1,4-dimethoxybenzene. Retrieved from [Link]

-

Iuliucci, R., et al. (2009). Redetermination of 1,4-dimethoxybenzene. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

Sources

- 1. Showing Compound 1,4-Dimethoxybenzene (FDB000855) - FooDB [foodb.ca]

- 2. 1,4-Dimethoxybenzene - Wikipedia [en.wikipedia.org]

- 3. Structure and Polarity of 1,4-Dimethoxybenzene_Chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. 1,4-Dimethoxybenzene | C8H10O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 8. 1,4-Dimethoxybenzene | C8H10O2 | CID 9016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Solved 5. Interpret the IR spectrum of 1,4-dimethoxybenzene, | Chegg.com [chegg.com]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. theochem.mercer.edu [theochem.mercer.edu]

An In-depth Technical Guide to the Crystal Structure of 1,4-Dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethoxybenzene (DMB), an organic compound with the formula C₆H₄(OCH₃)₂, is a white crystalline solid with a characteristic sweet, floral odor.[1] It is a member of the dimethoxybenzene isomer family and finds applications in various fields, including as a precursor in organic synthesis and as a component in fragrance formulations. In the context of drug development and materials science, a thorough understanding of its solid-state structure is paramount. The crystalline arrangement of molecules dictates crucial physicochemical properties such as solubility, dissolution rate, stability, and bioavailability, all of which are critical parameters in the pharmaceutical industry. This guide provides a comprehensive technical overview of the crystal structure of 1,4-dimethoxybenzene, detailing its crystallographic parameters, molecular geometry, and the intermolecular forces that govern its solid-state architecture.

Molecular and Crystal Structure of 1,4-Dimethoxybenzene

The crystal structure of 1,4-dimethoxybenzene has been a subject of study for several decades, with initial determinations dating back to 1950.[2][3] However, for the highest level of precision required by modern research standards, this guide refers to the redetermined structure, which offers greater accuracy.[2][3][4]

Crystallographic Data

The crystal structure of 1,4-dimethoxybenzene has been definitively characterized by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic system with the centrosymmetric space group Pbca.[2][3][4] This space group indicates the presence of a center of inversion, glide planes, and screw axes as symmetry elements within the unit cell. A summary of the key crystallographic data from the redetermination at 150 K is presented in Table 1.[2][3][4]

| Parameter | Value |

| Chemical Formula | C₈H₁₀O₂ |

| Molar Mass | 138.16 g·mol⁻¹ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a | 7.1757 (3) Å |

| b | 6.2769 (2) Å |

| c | 16.5573 (7) Å |

| α, β, γ | 90° |

| Volume | 745.76 (5) ų |

| Z | 4 |

| Temperature | 150 (1) K |

| R-factor | 0.037 |

Table 1: Crystallographic data for 1,4-dimethoxybenzene at 150 K.[2][3][4]

Molecular Geometry and Conformation

Within the crystal lattice, the 1,4-dimethoxybenzene molecule is centrosymmetric.[2][4] The benzene ring is planar, as expected for an aromatic system. The two methoxy groups are situated at the para positions of the benzene ring. The conformation of the methoxy groups relative to the benzene ring is a critical feature. In the solid state, the molecule adopts a conformation where the methyl groups of the methoxy substituents are oriented in a generally planar arrangement with the benzene ring.

Intermolecular Interactions and Crystal Packing

The packing of 1,4-dimethoxybenzene molecules in the crystal is primarily governed by weak intermolecular interactions. A key interaction that helps to establish the packing is a C—H···O hydrogen bond.[2][3][4] In this interaction, a hydrogen atom from a benzene ring of one molecule interacts with an oxygen atom of a methoxy group on an adjacent molecule. These interactions, along with van der Waals forces, create a stable, three-dimensional crystalline architecture. The molecules are arranged in a herringbone-like pattern, a common packing motif for aromatic compounds.

A schematic representation of the C-H···O intermolecular interaction between two adjacent 1,4-dimethoxybenzene molecules in the crystal lattice.

Experimental Determination of the Crystal Structure: A Step-by-Step Workflow

The determination of the crystal structure of a small molecule like 1,4-dimethoxybenzene is a well-established process that relies on single-crystal X-ray diffraction. The following protocol outlines the essential steps involved.

Crystal Growth

The prerequisite for single-crystal X-ray diffraction is the availability of high-quality single crystals. For 1,4-dimethoxybenzene, which is a solid at room temperature, several methods can be employed for crystallization.

-

Slow Evaporation: A saturated solution of 1,4-dimethoxybenzene in a suitable solvent (e.g., ethanol, acetone) is prepared.[5] The solvent is then allowed to evaporate slowly and undisturbed at a constant temperature. This gradual increase in concentration promotes the formation of well-ordered crystals.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature. The solution is then slowly cooled, reducing the solubility of the compound and inducing crystallization. The rate of cooling is critical; slower rates generally yield better quality crystals.

The choice of solvent is crucial and is often determined empirically. A good solvent for crystallization is one in which the compound is moderately soluble, with a significant temperature-dependent solubility for the slow cooling method.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

-

Data Collection: The crystal is cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations of the atoms, which results in a more precise structure determination.[2][3][4] The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

-

Data Reduction: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray beams.

Structure Solution and Refinement

The processed diffraction data is then used to solve and refine the crystal structure.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and their anisotropic displacement parameters are refined using a least-squares algorithm to obtain the best possible fit between the observed and calculated diffraction intensities. Hydrogen atoms are typically located from the difference Fourier map and their positions and isotropic displacement parameters are refined.

The quality of the final refined structure is assessed by the R-factor, which should be as low as possible (typically below 0.05 for a well-determined small molecule structure).

A workflow diagram illustrating the key stages in the experimental determination of the crystal structure of 1,4-dimethoxybenzene.

Conclusion

The crystal structure of 1,4-dimethoxybenzene is well-defined, crystallizing in the orthorhombic Pbca space group. The molecular packing is stabilized by a combination of C—H···O hydrogen bonds and van der Waals forces, leading to a herringbone arrangement of the molecules. A precise understanding of this solid-state architecture, obtained through single-crystal X-ray diffraction, is fundamental for controlling and predicting the material properties of 1,4-dimethoxybenzene. This knowledge is particularly valuable for professionals in drug development and materials science, where crystal engineering and polymorphism screening are integral to the design of materials with desired functionalities. The experimental workflow detailed herein provides a robust framework for the characterization of this and similar molecular crystals.

References

-

Wikipedia. 1,4-Dimethoxybenzene. [Link]

-

PubChem. 1,4-Dimethoxybenzene. [Link]

-

YouTube. Alkylation of 1,4-Dimethoxybenzene. [Link]

-

Iuliucci, R. et al. (2009). Redetermination of 1,4-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 65(2), o251. [Link]

-

Automated Topology Builder. 1,4-Dimethoxybenzene. [Link]

-

Solubility of Things. 1,4-Dimethoxybenzene. [Link]

-

IUCr Journals. Redetermination of 1,4-dimethoxybenzene. [Link]

-

University of North Texas. Friedel-Crafts Alkylation: 1,4-Dimethoxybenzene and Biphenyl. [Link]

-

PubMed. Intermolecular interactions in solid benzene. [Link]

-

ResearchGate. Redetermination of 1,4-dimethoxybenzene. [Link]

-

IUCr Journals. Molecular and crystal structure, optical properties and DFT studies of 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene. [Link]

-

NIST WebBook. Benzene, 1,4-dimethoxy-. [Link]

Sources

Whitepaper: The Natural Occurrence, Biosynthesis, and Analysis of 1,4-Dimethoxybenzene in the Plant Kingdom

Abstract: 1,4-Dimethoxybenzene (DMB) is an aromatic organic compound recognized for its potent, sweet floral scent and significant roles in plant ecology and biochemistry.[1] This technical guide provides a comprehensive overview of the natural occurrence of 1,4-dimethoxybenzene across various plant taxa, delves into its biosynthetic pathway, and discusses its critical function as a semiochemical in pollinator attraction. Furthermore, this document offers detailed, field-proven methodologies for the extraction and quantitative analysis of DMB from plant matrices, tailored for researchers in phytochemistry, chemical ecology, and drug discovery. We conclude with an exploration of its known biological activities and potential pharmacological applications, underscoring the compound's relevance in natural product research.

Introduction and Physicochemical Properties

1,4-Dimethoxybenzene (CAS No. 150-78-7), also known as hydroquinone dimethyl ether, is a benzenoid compound characterized by a benzene ring substituted with two methoxy groups at the para position.[1][2][3] It presents as a white crystalline solid at standard temperature and pressure, possessing a distinct sweet, floral, and somewhat nut-like odor.[1][3] This compound is not merely a laboratory chemical but is actively produced by a diverse array of plant species, where it contributes significantly to their aromatic profiles.[1] Its volatility and potent scent underpin its primary ecological function as a signaling molecule. For drug development professionals, its defined structure and biological activities present a valuable scaffold for synthetic modification and pharmacological investigation.

Table 1: Physicochemical Properties of 1,4-Dimethoxybenzene

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₂ | [1][3] |

| Molar Mass | 138.166 g·mol⁻¹ | [1][3] |

| Appearance | White crystalline solid/flakes | [1][3] |

| Odor | Intensely sweet, floral, nut-like | [1][3] |

| Melting Point | 54 to 56 °C (129 to 133 °F) | [1] |

| Boiling Point | 212.6 °C (414.7 °F) | [1] |

| Solubility in Water | Slightly soluble | [1] |

| log P (Octanol/Water) | 2.03 | [3] |

Distribution in the Plant Kingdom

The production of 1,4-dimethoxybenzene is not restricted to a single plant family but has been documented across a wide taxonomic range. It is a significant component of the floral scent in many species, playing a direct role in their reproductive strategy.[4] Its presence has been confirmed in the floral volatiles of economically important crops like zucchini (Cucurbita pepo) and in ornamental flowers such as hyacinth and lotus (Nelumbo spp.).[1][4] In some plants, like the musk willow (Salix aegyptiaca), it is a major psychoactive component.[1]

Table 2: Documented Natural Occurrence of 1,4-Dimethoxybenzene in Plants

| Plant Species | Common Name | Family | Plant Part(s) | Reference |

| Salix aegyptiaca | Musk Willow | Salicaceae | Not specified | [1] |

| Camellia sinensis | Tea | Theaceae | Leaves | [1][5] |

| Hyacinthus orientalis | Hyacinth | Asparagaceae | Flowers | [1][5] |

| Cucurbita pepo | Zucchini / Pumpkin | Cucurbitaceae | Flowers | [1][4] |

| Mentha × piperita | Peppermint | Lamiaceae | Whole plant | [2] |

| Nelumbo spp. | Lotus | Nelumbonaceae | Flowers (esp. appendages) | [4] |

| Nymphaea rudgeana | A species of Water Lily | Nymphaeaceae | Not specified | [3] |

| Achillea abrotanoides | A species of Yarrow | Asteraceae | Not specified | [3] |

The concentration and emission of 1,4-dimethoxybenzene can be highly regulated. For instance, in lotus flowers, the highest concentrations are found in the stamen appendages, with peak emission occurring during the initial and full-flowering stages, which is tightly correlated with pollinator activity.[4]

Biosynthesis and Ecological Significance

The Benzenoid Biosynthetic Pathway

1,4-Dimethoxybenzene is classified as a benzenoid, a class of volatile organic compounds derived from the shikimate pathway. The final step in its biosynthesis has been elucidated, particularly in pumpkin (Cucurbita pepo).[4] The direct precursor is 4-methoxyphenol, which undergoes a methylation reaction.[4] This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase.[4] The enzyme identified in pumpkin, Cp4MP-OMT, facilitates the transfer of a methyl group from the donor molecule SAM to the hydroxyl group of 4-methoxyphenol, yielding 1,4-dimethoxybenzene.[4]

Figure 1: Proposed biosynthetic pathway of 1,4-dimethoxybenzene in plants. The pathway proceeds through the shikimate and benzenoid routes to the precursor 4-methoxyphenol. The final, confirmed step involves methylation by an O-methyltransferase (OMT) using SAM as a methyl donor.

Ecological Role: A Pollinator Magnet

The primary ecological function of 1,4-dimethoxybenzene is to act as a floral attractant for pollinators.[4] Its potent scent serves as a long-distance chemical cue, signaling the presence of floral rewards such as nectar and pollen. Studies have shown that this compound is particularly attractive to bees, eliciting a powerful electrophysiological response in their antennae.[1][4] The temporal regulation of its emission to coincide with pollinator activity highlights a sophisticated co-evolutionary relationship between the plant and its animal vector for reproduction.[4]

Biological Activities and Drug Development Potential

Beyond its ecological role, 1,4-dimethoxybenzene has demonstrated several biological activities of interest to the pharmaceutical and biomedical research communities.

-

CNS Effects: Research has identified 1,4-dimethoxybenzene as a major psychoactive constituent in musk willow (Salix aegyptiaca), where it was shown to induce somnolescence and depress activity in mice.[1] It has also been noted for potential anti-anxiety effects.[6] These findings suggest the compound may interact with neurotransmitter systems in the central nervous system.

-

Metabolic Effects: Some studies in animal models have indicated that administration of 1,4-dimethoxybenzene can influence lipid profiles, potentially increasing serum total cholesterol (TC) and LDL-C concentrations.[6] This warrants further investigation to understand the mechanism and relevance to metabolic health.

-

Synthetic Intermediate: In addition to its intrinsic activities, 1,4-dimethoxybenzene serves as a valuable intermediate in the synthesis of pharmaceuticals, including the vasopressor methoxamine and the β-adrenergic blocker butaxamine.[1] Its stable, simple structure makes it an ideal starting point for more complex molecular architectures.

Analytical Protocols for Extraction and Quantification

The accurate identification and quantification of 1,4-dimethoxybenzene from complex plant matrices require robust and validated analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.

Protocol 1: Volatile Collection via Headspace Solid-Phase Microextraction (HS-SPME)

This method is ideal for analyzing the emitted volatile profile of living or fresh plant tissue without the use of solvents.

Causality: HS-SPME is chosen for its sensitivity, speed, and solvent-free nature, which prevents the masking of volatile compounds by solvent peaks and minimizes the extraction of non-volatile matrix components.

Methodology:

-

Sample Preparation: Precisely weigh fresh plant material (e.g., 0.5-1.0 g of flower petals) and place it into a 20 mL headspace vial. Seal the vial immediately with a PTFE/silicone septum cap.

-

Internal Standard: For quantitative analysis, inject a known amount (e.g., 1 µL of a 10 ng/µL solution in methanol) of a suitable internal standard (e.g., Toluene-d8) into the vial. Self-Validation: The internal standard corrects for variations in extraction efficiency and injection volume.

-

Incubation & Adsorption: Place the vial in a heated agitator block set to 50°C. Allow the sample to equilibrate for 15 minutes.

-

Extraction: Expose a 65 µm PDMS/DVB (Polydimethylsiloxane/Divinylbenzene) SPME fiber to the headspace of the vial for 30 minutes under continued agitation and heating. Expertise: This fiber type is effective for trapping a broad range of semi-volatile compounds like DMB.

-

Desorption: Immediately transfer the SPME fiber to the GC inlet, heated to 250°C, for thermal desorption of the trapped analytes for 5 minutes in splitless mode.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC provides the high-resolution separation necessary for complex volatile blends, while MS allows for positive identification based on mass spectra and accurate quantification.

Methodology:

-

GC System: Utilize a GC system equipped with a capillary column suitable for volatile compound analysis (e.g., Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Use Helium as the carrier gas at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 3 minutes.

-

Ramp 1: Increase to 150°C at a rate of 5°C/min.

-

Ramp 2: Increase to 250°C at a rate of 15°C/min.

-

Final hold: Hold at 250°C for 5 minutes.

-

Expertise: This temperature program effectively separates a wide range of plant volatiles, ensuring DMB is well-resolved from other isomers and compounds.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Mode: Acquire data in full scan mode over a mass range of m/z 40-350.

-

-

Identification: Identify 1,4-dimethoxybenzene by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum should show a characteristic molecular ion (m/z 138) and key fragment ions (e.g., m/z 123, 95). Trustworthiness: Confirmation against an authentic standard is the most reliable method for identification.

-

Quantification: Create a calibration curve using the authentic standard at several concentration levels. Quantify 1,4-dimethoxybenzene in the sample by relating its peak area (normalized to the internal standard) to the calibration curve.

Figure 2: Standard experimental workflow for the analysis of 1,4-dimethoxybenzene from plant tissue using HS-SPME-GC-MS.

Conclusion and Future Directions

1,4-Dimethoxybenzene is a noteworthy plant secondary metabolite with a well-defined role in chemical ecology and burgeoning potential in pharmacology. Its widespread distribution across diverse plant families suggests a conserved and evolutionarily significant function, primarily in orchestrating plant-pollinator interactions. The elucidation of its biosynthetic pathway provides a foundation for future metabolic engineering efforts, potentially to enhance crop pollination or produce novel fragrances. The analytical workflows detailed herein offer a robust framework for researchers to accurately quantify this compound, enabling further studies into its regulation, ecological dynamics, and biological activities.

Future research should aim to:

-

Screen a wider range of plant species to expand our understanding of its taxonomic distribution.

-

Investigate the regulatory networks controlling the expression of biosynthetic genes like O-methyltransferases.

-

Further explore the pharmacological activities of 1,4-dimethoxybenzene and its derivatives to validate its potential as a lead compound in drug discovery programs.

References

-

Title: 1,4-Dimethoxybenzene - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Showing Compound 1,4-Dimethoxybenzene (FDB000855) Source: FooDB URL: [Link]

-

Title: 1,4-Dimethoxybenzene | C8H10O2 | CID 9016 Source: PubChem URL: [Link]

-

Title: Predicted formation of 1,4-dimethoxybenzene in Styrian oil pumpkin... Source: ResearchGate URL: [Link]

Sources

- 1. 1,4-Dimethoxybenzene - Wikipedia [en.wikipedia.org]

- 2. Showing Compound 1,4-Dimethoxybenzene (FDB000855) - FooDB [foodb.ca]

- 3. 1,4-Dimethoxybenzene | C8H10O2 | CID 9016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,4-Dimethoxybenzene | 150-78-7 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

The Strategic Manipulation of Electron Density: An In-Depth Technical Guide to the Electrophilic Aromatic Substitution Reactivity of 1,4-Dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dimethoxybenzene, also known as hydroquinone dimethyl ether, stands as a pivotal substrate in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its heightened reactivity towards electrophilic aromatic substitution (EAS), a direct consequence of the dual electron-donating methoxy groups, presents both unique opportunities for functionalization and challenges in controlling selectivity. This in-depth technical guide provides a comprehensive exploration of the theoretical underpinnings and practical applications of EAS reactions on the 1,4-dimethoxybenzene scaffold. We will delve into the mechanistic nuances that govern its reactivity, present detailed, field-proven protocols for key transformations, and contextualize its synthetic utility, with a particular focus on its role as a foundational building block in drug development. This guide is structured to equip researchers, scientists, and drug development professionals with the expert insights and validated methodologies necessary to strategically leverage the unique electronic properties of 1,4-dimethoxybenzene in their synthetic endeavors.

The Electronic Landscape of 1,4-Dimethoxybenzene: A Highly Activated System

The defining characteristic of 1,4-dimethoxybenzene in the context of electrophilic aromatic substitution is its significantly enhanced nucleophilicity compared to benzene. This heightened reactivity is a direct result of the powerful electron-donating resonance effect of the two methoxy (-OCH₃) substituents.[1] The lone pairs on the oxygen atoms are delocalized into the aromatic π-system, substantially increasing the electron density of the benzene ring and making it more susceptible to attack by electrophiles.[1]

The two methoxy groups work in concert to activate the ring. They are classified as strong activating groups and are ortho, para-directors.[2] This means they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. In the case of 1,4-dimethoxybenzene, the para positions are already occupied by the other methoxy group. Consequently, electrophilic attack occurs exclusively at the four equivalent ortho positions (C2, C3, C5, and C6). Due to the symmetry of the molecule, these four positions are chemically equivalent, leading to a single monosubstituted product.

The general mechanism for electrophilic aromatic substitution on 1,4-dimethoxybenzene follows a well-established two-step pathway:

-

Formation of the Sigma Complex (Arenium Ion): The electron-rich aromatic ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring and, crucially, onto the oxygen atoms of the methoxy groups, which provides significant stabilization.

-

Deprotonation and Re-aromatization: A weak base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.[2]

This high degree of activation means that reactions with 1,4-dimethoxybenzene often proceed under milder conditions (e.g., lower temperatures, less powerful Lewis acids) than those required for less activated substrates like benzene. However, this high reactivity also presents a significant challenge: the potential for polysubstitution. The introduction of a first electrophile does not significantly diminish the activating effect of the methoxy groups, and in some cases, the product can be even more reactive than the starting material, leading to the addition of multiple electrophiles.[3] Careful control of reaction conditions, such as stoichiometry, temperature, and reaction time, is therefore paramount to achieving monosubstitution.

Key Electrophilic Aromatic Substitution Reactions and Validated Protocols

The enhanced nucleophilicity of 1,4-dimethoxybenzene makes it a versatile substrate for a wide array of electrophilic aromatic substitution reactions. This section provides detailed, step-by-step protocols for several of the most synthetically useful transformations.

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation introduces an alkyl group onto the aromatic ring. Due to the high reactivity of 1,4-dimethoxybenzene, this reaction can often be carried out using an alcohol and a strong protic acid, which generates the carbocation electrophile in situ. This method avoids the use of traditional, and often harsh, Lewis acids like aluminum chloride (AlCl₃).[4]

Protocol: Synthesis of 1,4-Di-tert-butyl-2,5-dimethoxybenzene

This procedure details the dialkylation of 1,4-dimethoxybenzene, a common outcome due to the activating nature of the methoxy groups.

Materials:

-

1,4-Dimethoxybenzene

-

tert-Butyl alcohol

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Methanol

-

Ice

Procedure:

-

In a 125-mL Erlenmeyer flask, combine 1.50 g of 1,4-dimethoxybenzene, 2.50 mL of tert-butyl alcohol, and 5 mL of glacial acetic acid.

-

Cool the flask in an ice-water bath.

-

Slowly, and with constant swirling, add 10 mL of concentrated sulfuric acid dropwise over a period of 5-7 minutes. Maintain the flask in the ice-water bath during the addition.

-

After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 20 minutes, with occasional swirling, to complete the reaction.

-

To the reaction mixture, add a small amount of ice to dilute the sulfuric acid, followed by enough ice-cold water to bring the total volume to approximately 75 mL. Swirl vigorously to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold water.

-

Recrystallize the product from methanol to obtain purified 1,4-di-tert-butyl-2,5-dimethoxybenzene.

Causality of Experimental Choices:

-

Acetic Acid as Solvent: Acetic acid is a polar protic solvent that can dissolve the starting materials and is relatively inert under the strong acid conditions.

-

Sulfuric Acid as Catalyst: Concentrated sulfuric acid serves to protonate the tert-butyl alcohol, facilitating the formation of the tert-butyl carbocation, the active electrophile.

-

Ice Bath Cooling: The reaction is exothermic, and cooling is essential to control the reaction rate and prevent unwanted side reactions or degradation of the starting material.

-

Water Quench: The addition of ice and cold water serves to stop the reaction by diluting the acid and to precipitate the nonpolar organic product, which is insoluble in the aqueous medium.

Experimental Workflow: Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Utility of 1,4-Dimethoxybenzene in Modern Pharmaceutical Synthesis

Abstract

This comprehensive guide serves as an essential resource for researchers, scientists, and drug development professionals on the multifaceted applications of 1,4-dimethoxybenzene in pharmaceutical synthesis. Beyond a simple recitation of protocols, this document elucidates the causal relationships behind experimental choices, providing a robust framework for its strategic deployment in the synthesis of complex molecular entities. We will explore its role as a versatile starting material, a key intermediate, and a functional protecting group, supported by detailed mechanistic insights, validated experimental protocols, and extensive references to authoritative literature.

Introduction: Unveiling the Potential of 1,4-Dimethoxybenzene

1,4-Dimethoxybenzene, also known as hydroquinone dimethyl ether, is a readily available and cost-effective aromatic compound that has emerged as a cornerstone in the synthesis of a diverse array of pharmaceutical agents.[1] Its chemical architecture, characterized by a benzene ring activated by two electron-donating methoxy groups at the para positions, renders it highly susceptible to electrophilic aromatic substitution, making it a valuable building block for constructing complex molecular scaffolds.[2][3] This inherent reactivity, coupled with its structural resemblance to key biological motifs, has cemented its importance in the pharmaceutical industry.

This document will provide an in-depth exploration of the strategic applications of 1,4-dimethoxybenzene, moving from fundamental reactivity principles to practical, field-proven synthetic protocols.

Table 1: Physicochemical Properties of 1,4-Dimethoxybenzene

| Property | Value |

| CAS Number | 150-78-7 |

| Molecular Formula | C₈H₁₀O₂ |

| Molar Mass | 138.16 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 54-56 °C |

| Boiling Point | 212.6 °C |

| Solubility | Slightly soluble in water; soluble in ether, benzene, and acetone |

Core Applications in Pharmaceutical Synthesis

The utility of 1,4-dimethoxybenzene in pharmaceutical synthesis can be broadly categorized into three key areas: as a foundational starting material, a crucial synthetic intermediate, and a strategic protecting group.

As a Versatile Starting Material

The electron-rich nature of the aromatic ring in 1,4-dimethoxybenzene makes it an ideal substrate for electrophilic aromatic substitution reactions, enabling the introduction of various functional groups to build the core structures of active pharmaceutical ingredients (APIs).

Friedel-Crafts alkylation and acylation are paramount in leveraging 1,4-dimethoxybenzene for pharmaceutical synthesis. The two methoxy groups are ortho, para-directing and strongly activating, facilitating the introduction of alkyl and acyl moieties onto the aromatic ring.[3]

A critical consideration in these reactions is the potential for polysubstitution due to the high reactivity of the ring.[4] However, by carefully controlling reaction conditions and stoichiometry, mono- or di-substituted products can be selectively obtained. The steric hindrance imposed by the initial substituent can also direct the position of subsequent substitutions.[4]

Protocol 1: Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene

This protocol describes the synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene, a common intermediate. The reaction proceeds via the formation of a t-butyl carbocation, which then acts as the electrophile.[5]

Materials:

-

1,4-Dimethoxybenzene (1.50 g)

-

t-Butyl alcohol (2.50 mL)

-

Glacial acetic acid (5 mL)

-

Concentrated sulfuric acid (10 mL)

-

Ice-water bath

-

Erlenmeyer flask (125 mL)

-

Separatory funnel

Procedure:

-

In a 125-mL Erlenmeyer flask, combine 1.50 g of 1,4-dimethoxybenzene, 2.50 mL of t-butyl alcohol, and 5 mL of glacial acetic acid.[4]

-

Cool the flask in an ice-water bath.

-

Slowly add 10 mL of concentrated sulfuric acid dropwise over 5-7 minutes while swirling the flask in the ice bath.[4]

-

After the addition is complete, continue to swirl the mixture in the ice bath for another 5 minutes, then allow it to stand at room temperature for 10 minutes.

-

Pour the reaction mixture into a beaker containing 50 mL of ice water.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from methanol to obtain purified 1,4-di-t-butyl-2,5-dimethoxybenzene.

1,4-Dimethoxybenzene serves as a precursor for a variety of important pharmaceutical intermediates, including 2,5-dimethoxybenzaldehyde and 2,5-dimethoxybenzoic acid.[6] These intermediates are subsequently elaborated into more complex drug molecules. For instance, methoxamine, a vasopressor agent, is synthesized from 1,4-dimethoxybenzene.[7][8]

As a Crucial Synthetic Intermediate

In multi-step syntheses, 1,4-dimethoxybenzene can be introduced as a key intermediate that already contains the desired oxygenation pattern on the aromatic ring. This strategy is particularly valuable in the synthesis of natural products and their analogues.

A notable application of 1,4-dimethoxybenzene as an intermediate is in the synthesis of Coenzyme Q10 (CoQ10), a vital component of the electron transport chain.[9][10] The 1,4-dimethoxybenzene core forms the benzoquinone head group of the CoQ10 molecule. The synthesis involves the introduction of a polyisoprenoid tail onto the functionalized aromatic ring derived from 1,4-dimethoxybenzene.[11][12][13]

As a Strategic Protecting Group

The dimethoxybenzyl (DMB) group, derived from 1,4-dimethoxybenzene, can be employed as a protecting group for various functionalities, particularly alcohols and amines, in complex molecule synthesis.[14][15] The DMB group offers several advantages:

-

Stability: It is stable to a wide range of reaction conditions, including basic and nucleophilic reagents.[14]

-

Orthogonal Deprotection: The DMB group can be cleaved under specific oxidative or acidic conditions that do not affect other common protecting groups, such as benzyl or silyl ethers.[16][17] This orthogonality is crucial for selective deprotection in multi-step syntheses.

Key Reactions and Mechanistic Considerations

A thorough understanding of the reactivity of 1,4-dimethoxybenzene is essential for its effective utilization.

Electrophilic Aromatic Substitution

As previously mentioned, the high electron density of the aromatic ring makes it highly susceptible to electrophilic attack. The methoxy groups direct incoming electrophiles to the ortho positions.

Oxidation

1,4-Dimethoxybenzene can be oxidized to 2,5-dimethoxy-p-benzoquinone, a valuable synthetic intermediate.[6] This transformation is typically achieved using strong oxidizing agents.

Demethylation

The methoxy groups can be cleaved to yield the corresponding hydroquinone. This demethylation is often a necessary step in the synthesis of certain pharmaceuticals where free hydroxyl groups are required for biological activity or further functionalization.

Safety and Handling

1,4-Dimethoxybenzene is a combustible solid and should be handled with appropriate safety precautions.[18]

-

Handling: Avoid contact with skin and eyes.[18] Use in a well-ventilated area.[18] Minimize dust generation.[18]

-

Storage: Store in a tightly closed container in a cool, dry place away from ignition sources.[19]

-

Disposal: Dispose of in accordance with local regulations.[18]

Conclusion

1,4-Dimethoxybenzene is a remarkably versatile and economically viable building block in pharmaceutical synthesis. Its predictable reactivity, particularly in electrophilic aromatic substitution reactions, allows for the efficient construction of complex molecular architectures. By understanding the underlying principles of its chemical behavior and employing validated synthetic protocols, researchers and drug development professionals can strategically leverage this compound to accelerate the discovery and production of novel therapeutic agents. The continued exploration of its synthetic potential promises to unveil new avenues for the development of life-saving medicines.

References

- NINGBO INNO PHARMCHEM CO.,LTD. 1,4-Dimethoxybenzene: A Cornerstone in Pharmaceutical and Organic Synthesis.

-

Wikipedia. 1,4-Dimethoxybenzene. [Link]

-

Solubility of Things. 1,4-Dimethoxybenzene. [Link]

-

Theochem @ Mercer University. FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. [Link]

-

ResearchGate. 1,4-Di(2-butoxycarbonyl-trans-vinyl)-2,5-dimethoxybenzene. [Link]

-

Jasperse Chem 365. Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. [Link]

-

University of Missouri – Kansas City. 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. [Link]

-

YouTube. Alkylation of 1,4-Dimethoxybenzene. [Link]

-

The Royal Society of Chemistry. Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. [Link]

-

ResearchGate. How can I prepare 1,4 dimethoxy benzene? [Link]

-

YouTube. Mechanism of Dialkylation of 1,4-Dimethoxybenzene. [Link]

-

PrepChem.com. Preparation of 1,4-dimethoxybenzene. [Link]

- Google Patents. CN100404488C - A novel process for synthesis of coenzyme Q10.

-

Chemistry 211 Experiment 1. [Link]

-

MDPI. Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. [Link]

-

Metasci. Safety Data Sheet 1,4-Dimethoxybenzene. [Link]

-

ResearchGate. The Dimethoxyphenylbenzyl Protecting Group: An Alternative to the p-Methoxybenzyl Group for Protection of Carbohydrates. [Link]

-

Frontiers. Cellular factories for coenzyme Q10 production. [Link]

-

Organic Chemistry Portal. Functional Group Protection. [Link]

-

HETEROCYCLES. p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. [Link]

-

PMC - NIH. Cellular factories for coenzyme Q10 production. [Link]

- Google Patents. US20020156302A1 - Synthesis of coenzyme Q10, ubiquinone.

Sources

- 1. nbinno.com [nbinno.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. d.web.umkc.edu [d.web.umkc.edu]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1,4-Dimethoxybenzene - Wikipedia [en.wikipedia.org]

- 8. Page loading... [wap.guidechem.com]

- 9. Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors [mdpi.com]

- 10. Cellular factories for coenzyme Q10 production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN100404488C - A novel process for synthesis of coenzyme Q10 - Google Patents [patents.google.com]

- 12. Frontiers | Coenzyme Q10 Biosynthesis Established in the Non-Ubiquinone Containing Corynebacterium glutamicum by Metabolic Engineering [frontiersin.org]

- 13. US20020156302A1 - Synthesis of coenzyme Q10, ubiquinone - Google Patents [patents.google.com]

- 14. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Functional Group Protection [organic-chemistry.org]

- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 18. sds.metasci.ca [sds.metasci.ca]

- 19. 1,4-DIMETHOXYBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Application Notes and Protocols for the Synthesis of Quinones from 1,4-Dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Importance of the Quinone Moiety

Quinones represent a class of cyclic diketones that are not only ubiquitous in nature but also form the structural core of numerous biologically active compounds. Their remarkable redox properties—the ability to undergo reversible two-electron reduction to the corresponding hydroquinones—place them at the heart of essential biological processes, including cellular respiration and photosynthesis.[1] In the realm of drug development, the quinone scaffold is a "privileged structure," appearing in a wide array of therapeutic agents with anticancer, antibiotic, and antimalarial activities.[1] Prominent examples include the anthracycline anticancer drugs doxorubicin and mitomycin C. The versatile reactivity of quinones also makes them valuable synthetic intermediates in organic chemistry.[2]

1,4-Dimethoxybenzene serves as an excellent and widely used precursor for the synthesis of 1,4-benzoquinones. The two methoxy groups are electron-donating, activating the aromatic ring towards oxidation. Crucially, the oxidative demethylation process provides a direct and often high-yielding route to the desired quinone core, which can then be further functionalized. This document provides detailed protocols for the synthesis of p-benzoquinone from 1,4-dimethoxybenzene using three distinct and scalable methodologies: Ceric Ammonium Nitrate (CAN) oxidation, electrochemical oxidation, and Salcomine-catalyzed aerobic oxidation.

Methodology 1: Oxidative Demethylation using Ceric Ammonium Nitrate (CAN)

Ceric ammonium nitrate, (NH₄)₂[Ce(NO₃)₆], is a powerful one-electron oxidizing agent that is highly effective for the conversion of hydroquinone ethers, such as 1,4-dimethoxybenzene, to their corresponding quinones.[3] The reaction is typically fast, clean, and proceeds under mild conditions, making it a staple in synthetic organic chemistry laboratories.

Causality of Experimental Choices:

The choice of a biphasic solvent system, typically aqueous acetonitrile, is critical. 1,4-dimethoxybenzene is soluble in the organic phase (acetonitrile), while the inorganic oxidant, CAN, is soluble in the aqueous phase. This setup allows for a controlled reaction at the interface of the two layers. The reaction is generally performed at 0°C to manage the exothermicity of the oxidation and to minimize the formation of potential side products. The stoichiometry of CAN is crucial; a slight excess is typically used to ensure complete conversion of the starting material.

Reaction Mechanism: A Single-Electron Transfer Pathway

The oxidation proceeds via a single-electron transfer (SET) mechanism. The Ce(IV) ion abstracts an electron from the electron-rich aromatic ring of 1,4-dimethoxybenzene to form a radical cation. This is followed by nucleophilic attack by water and subsequent loss of a proton and a methanol molecule. A second SET from another Ce(IV) ion and further elimination steps lead to the formation of the final p-benzoquinone product.

Sources

Application Notes and Protocols for 1,4-Dimethoxybenzene and its Derivatives as a Redox Shuttle in Lithium-Ion Batteries

For Researchers, Scientists, and Battery Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Overcharging lithium-ion batteries is a significant safety concern, potentially leading to thermal runaway and catastrophic failure. The integration of redox shuttle molecules into the electrolyte is a promising strategy for providing intrinsic overcharge protection. This document provides a detailed technical guide on the application of 1,4-dimethoxybenzene (DMB) and its derivatives as redox shuttles. We will delve into the fundamental mechanism of action, present detailed protocols for the preparation and electrochemical evaluation of these additives, and offer insights into the interpretation of the resulting data. This guide is intended to equip researchers with the necessary knowledge and methodologies to effectively utilize and characterize DMB-based redox shuttles in their pursuit of safer, more reliable lithium-ion batteries.

Introduction: The Imperative for Overcharge Protection

The ever-increasing demand for high-energy-density lithium-ion batteries necessitates robust safety features to prevent catastrophic failures. Overcharging, a condition where current continues to be supplied to a fully charged battery, can lead to a cascade of detrimental reactions, including electrolyte decomposition, gas generation, and thermal runaway.[1] While battery management systems (BMS) are the primary line of defense, the incorporation of a chemical "safety valve" in the form of a redox shuttle additive offers an elegant and intrinsic layer of protection.[2]

A redox shuttle is an electrolyte-soluble molecule that can be reversibly oxidized and reduced at a specific potential.[3] Ideally, the oxidation potential of the shuttle is slightly higher than the normal end-of-charge voltage of the cathode.[4] When the cell reaches a state of overcharge, the redox shuttle is oxidized at the cathode surface. The resulting oxidized species then diffuses to the anode, where it is reduced back to its original state. This process effectively "shuttles" electrons between the electrodes, dissipating the excess charging current as heat and preventing the cell voltage from rising to unsafe levels.[5]

1,4-dimethoxybenzene (DMB) and its derivatives have emerged as a prominent class of redox shuttle molecules due to their suitable redox potentials and electrochemical stability. This application note will provide a comprehensive overview of their use, from fundamental principles to practical implementation in a research setting.

The 1,4-Dimethoxybenzene Redox Shuttle: Mechanism and Molecular Design

The efficacy of a DMB-based redox shuttle is contingent on its electrochemical properties, primarily its redox potential and the stability of its radical cation. The fundamental mechanism of overcharge protection by a redox shuttle like DMB is illustrated below.

Figure 1: Mechanism of overcharge protection by a redox shuttle.

During overcharge, the DMB molecule is oxidized at the cathode to form a radical cation (DMB•+). This cation then diffuses to the anode where it is reduced back to DMB, completing the shuttle cycle. The stability of this radical cation is paramount for a long cycle life of the overcharge protection mechanism.[6]

The parent 1,4-dimethoxybenzene molecule has a redox potential of approximately 4.13 V vs. Li/Li+.[7] However, its practical application can be limited by factors such as solubility in conventional carbonate-based electrolytes and the stability of its radical cation.[4] To address these limitations, various derivatives have been synthesized and investigated. The strategic placement of electron-donating or electron-withdrawing groups on the benzene ring allows for the fine-tuning of the redox potential.[7] For instance, the introduction of bulky tert-butyl groups, as in 2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB), enhances the stability of the radical cation.[8]

| Compound | Abbreviation | Redox Potential (V vs. Li/Li+) | Key Characteristics |

| 1,4-Dimethoxybenzene | DMB | ~4.13[7] | Parent compound, baseline for comparison. |

| 2,5-Di-tert-butyl-1,4-dimethoxybenzene | DDB | ~3.9[8] | Enhanced stability, but lower redox potential. Low solubility in carbonate electrolytes.[4] |

| 1,4-Bis(trimethylsilyl)-2,5-dimethoxybenzene | BTMSDB | ~4.1 | Good overcharge protection for LiFePO₄ cathodes.[4] |

Table 1: Electrochemical properties of selected 1,4-dimethoxybenzene derivatives.

Experimental Protocols

Accurate and reproducible evaluation of redox shuttle performance is crucial for the development of safer lithium-ion batteries. The following protocols provide a standardized methodology for the characterization of DMB-based redox shuttles.

Electrolyte Preparation

Objective: To prepare a lithium-ion battery electrolyte containing the DMB-based redox shuttle at a specified concentration.

Materials:

-

Lithium hexafluorophosphate (LiPF₆)

-

Ethylene carbonate (EC)

-

Dimethyl carbonate (DMC) (or other co-solvents like diethyl carbonate (DEC) or ethyl methyl carbonate (EMC))

-

1,4-Dimethoxybenzene (DMB) or its derivative

-

Argon-filled glovebox

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

Protocol:

-

Solvent Preparation: Inside an argon-filled glovebox, prepare the desired solvent mixture (e.g., 1:1 v/v EC:DMC).

-

Salt Dissolution: Slowly add LiPF₆ to the solvent mixture while stirring to achieve the target concentration (typically 1 M). Ensure the salt is completely dissolved.

-

Redox Shuttle Addition: Weigh the desired amount of the DMB derivative to achieve the target concentration (e.g., 0.05 M to 0.2 M). Add it to the electrolyte solution and stir until fully dissolved. The concentration may be limited by the solubility of the specific derivative.

-

Homogenization: Continue stirring the final electrolyte solution for at least one hour to ensure homogeneity.

Causality: All steps must be performed in an inert atmosphere (argon-filled glovebox) to prevent contamination from moisture and oxygen, which can react with the electrolyte components and affect the electrochemical performance.

Coin Cell Assembly

Objective: To assemble a 2032-type coin cell for the electrochemical evaluation of the redox shuttle.

Materials:

-

Cathode (e.g., LiFePO₄ coated on aluminum foil)

-

Anode (e.g., Lithium metal foil)

-

Separator (e.g., Celgard 2325)

-

Electrolyte with DMB additive

-

2032 coin cell components (casings, spacers, spring)

-

Coin cell crimper

-

Tweezers

-

Pipette

Protocol:

-

Component Preparation: Punch electrodes and separator to the required dimensions. Ensure all components are dry and free of contaminants.

-

Assembly in Glovebox: a. Place the cathode in the center of the bottom casing. b. Add a few drops of the prepared electrolyte onto the cathode. c. Place the separator on top of the wetted cathode. d. Add a few more drops of electrolyte onto the separator. e. Place the lithium metal anode on the separator. f. Add a spacer and the spring. g. Carefully place the top casing.

-

Crimping: Crimp the coin cell using a coin cell crimper to ensure a hermetic seal.

-

Resting: Allow the assembled cell to rest for at least 12 hours to ensure complete wetting of the electrodes and separator by the electrolyte.[4]

Figure 2: Experimental workflow for evaluating a redox shuttle.

Electrochemical Characterization

3.3.1. Cyclic Voltammetry (CV)

Objective: To determine the redox potential of the DMB derivative and assess its electrochemical reversibility.

Equipment:

-

Potentiostat/Galvanostat

-

Assembled coin cell (or a three-electrode setup for more precise measurements)

Protocol:

-

Cell Connection: Connect the assembled coin cell to the potentiostat.

-

Parameter Setup:

-

Measurement: Run the cyclic voltammetry for at least three cycles to obtain a stable voltammogram.

-

Data Analysis:

-

Redox Potential (E½): Calculate the average of the anodic and cathodic peak potentials (Epa and Epc).

-

Reversibility: A smaller peak separation (ΔEp = Epa - Epc) indicates better electrochemical reversibility.

-

Causality: The CV measurement provides fundamental information about the redox activity of the shuttle molecule. The redox potential determines the voltage at which overcharge protection will be activated.

3.3.2. Galvanostatic Overcharge Cycling

Objective: To evaluate the long-term stability and effectiveness of the redox shuttle in providing overcharge protection.

Equipment:

-

Battery cycler

-

Assembled coin cell

Protocol:

-

Formation Cycles: Cycle the cell under normal operating conditions for a few cycles to form a stable solid electrolyte interphase (SEI) (e.g., for a LiFePO₄ cathode, cycle between 2.5 V and 3.6 V).[4]

-

Overcharge Protocol:

-

Charge: Charge the cell at a constant current (e.g., C/10 to C/2) to a voltage significantly above the normal cutoff voltage (e.g., 4.2 V for a LiFePO₄ cathode). The charging can be time-limited (e.g., 150% of the nominal capacity) or voltage-limited.

-

Discharge: Discharge the cell at the same constant current to the lower cutoff voltage (e.g., 2.5 V).

-

-

Data Acquisition: Record the voltage profile, charge and discharge capacities, and coulombic efficiency for each cycle.

-

Data Analysis:

-

Voltage Plateau: A stable voltage plateau during the overcharge period indicates effective shuttle operation.

-

Cycle Life: The number of cycles the cell can endure under overcharge conditions before significant capacity fade or failure is a measure of the shuttle's stability.

-